Ethyl 3-(acetoxy)isocrotonate

Description

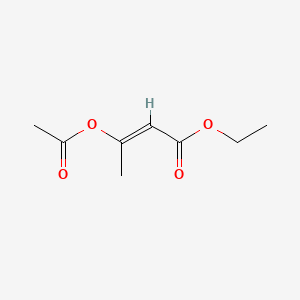

Ethyl 3-(acetoxy)isocrotonate (CAS: 26805-39-0), also known as ethyl (E)-3-acetyloxybut-2-enoate, is an ester derivative of isocrotonic acid with an acetoxy substituent at the C-3 position. Its molecular formula is C₈H₁₂O₄, and its structure features an α,β-unsaturated ester backbone with an (E)-configuration (trans geometry) around the double bond . Key identifiers include:

- SMILES: CCOC(=O)/C=C(\C)/OC(=O)C

- InChIKey: VSCUAMOPAHJJTA-AATRIKPKSA-N

- Molecular Weight: 172.18 g/mol

Predicted collision cross-section (CCS) values for its adducts, such as [M+H]⁺ (137.4 Ų) and [M+Na]⁺ (145.9 Ų), highlight its behavior in mass spectrometry .

Structure

3D Structure

Properties

CAS No. |

26805-39-0 |

|---|---|

Molecular Formula |

C8H12O4 |

Molecular Weight |

172.18 g/mol |

IUPAC Name |

ethyl (E)-3-acetyloxybut-2-enoate |

InChI |

InChI=1S/C8H12O4/c1-4-11-8(10)5-6(2)12-7(3)9/h5H,4H2,1-3H3/b6-5+ |

InChI Key |

VSCUAMOPAHJJTA-AATRIKPKSA-N |

Isomeric SMILES |

CCOC(=O)/C=C(\C)/OC(=O)C |

Canonical SMILES |

CCOC(=O)C=C(C)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Yield Optimization

- Typical Protocol : A molar ratio of 1:1.2 (isocrotonic acid derivative : acetic anhydride) in pyridine at 0–25°C for 4–6 hours achieves yields exceeding 80%. Pyridine acts as both a base and solvent, neutralizing the generated acetic acid and shifting the equilibrium toward product formation.

- Solvent Effects : Substituting pyridine with dichloromethane or tetrahydrofuran (THF) reduces yields to 60–70% due to incomplete acid scavenging.

- Temperature Control : Exothermic acyl transfer necessitates cooling to 0°C during reagent mixing to prevent side reactions like polymerization of the α,β-unsaturated ester.

Acetylation Using Acetyl Chloride

An alternative route employs acetyl chloride as the acylating agent. This method is advantageous for large-scale production due to acetyl chloride’s lower cost and faster reaction kinetics compared to acetic anhydride.

Mechanistic and Procedural Details

- Base Selection : Triethylamine or pyridine are preferred bases. Triethylamine offers easier separation via filtration of the hydrochloride salt, simplifying purification.

- Solvent Systems : Reactions in dichloromethane or ethyl acetate at 20–40°C yield 75–85% product. Polar aprotic solvents like dimethylformamide (DMF) are avoided to prevent solvolysis of the ester.

- Stoichiometry : A 10% excess of acetyl chloride ensures complete acetylation, minimizing residual starting material.

Optimization of Reaction Conditions

Temperature and Time

Elevating temperatures beyond 50°C accelerates reaction rates but risks decomposition of the α,β-unsaturated ester. Optimal conditions balance speed and stability:

| Parameter | Acetic Anhydride Method | Acetyl Chloride Method |

|---|---|---|

| Temperature (°C) | 0–25 | 20–40 |

| Time (hours) | 4–6 | 2–3 |

| Yield (%) | 80–85 | 75–85 |

Solvent and Base Combinations

- Pyridine System : Achieves high yields but requires post-reaction neutralization, increasing waste.

- Triethylamine/Dichloromethane : Facilitates easier workup but may require additional equivalents of base to compensate for volatility.

Alternative Synthetic Routes

Transesterification of Methyl Isocrotonate

While less common, transesterification with ethyl alcohol in the presence of acid catalysts (e.g., p-toluenesulfonic acid) provides a route to this compound. However, competing hydrolysis of the acetoxy group limits yields to 50–60%.

Enzymatic Acetylation

Preliminary studies using lipases (e.g., Candida antarctica Lipase B) in non-aqueous media demonstrate selective acetylation at the β-position, though industrial applicability remains limited by enzyme cost and reaction times exceeding 24 hours.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Ideal Use Case |

|---|---|---|---|

| Acetic Anhydride/Pyridine | High yield (80–85%) | Toxic solvent, difficult workup | Lab-scale synthesis |

| Acetyl Chloride/Triethylamine | Scalable, faster reaction | HCl gas emission | Industrial production |

| Enzymatic Acetylation | Green chemistry, selectivity | Low yield, high cost | Specialty chemical synthesis |

Industrial-Scale Production Considerations

Continuous Vacuum Solvent Removal

Patented processes for analogous esters employ thin-film vacuum evaporators to remove solvents like dichloromethane efficiently, achieving >99% purity with minimal thermal degradation. For this compound, this technology could reduce batch times by 40% compared to rotary evaporation.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(acetoxy)isocrotonate undergoes various chemical reactions, including:

Nucleophilic Substitution: The acetoxy group can be replaced by nucleophiles such as amines or alcohols.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Oxidation: The compound can be oxidized to form more complex derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in anhydrous conditions.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Nucleophilic Substitution: Formation of substituted esters or amides.

Hydrolysis: Formation of isocrotonic acid.

Oxidation: Formation of oxidized derivatives such as ketones or aldehydes.

Scientific Research Applications

Organic Synthesis

Ethyl 3-(acetoxy)isocrotonate serves as a valuable intermediate in the synthesis of complex organic molecules. Its dual functional groups enable it to participate in a wide range of reactions:

- Nucleophilic Substitution: The acetoxy group can be replaced by nucleophiles (e.g., amines), leading to the formation of new compounds.

- Hydrolysis: The ester group can be hydrolyzed to yield isocrotonic acid, which has further applications in organic synthesis.

- Oxidation Reactions: The compound can be oxidized to produce derivatives such as ketones or aldehydes.

This versatility makes it a key reagent in both academic research and industrial applications.

Medicinal Chemistry

Research indicates that this compound exhibits potential biological activities, particularly in antimicrobial and anticancer studies. Preliminary investigations suggest:

- Antimicrobial Properties: Some studies have reported its efficacy against various bacterial strains, although comprehensive evaluations are necessary to establish its pharmacological profile.

- Anticancer Activity: Its derivatives may show promise in drug development due to structural similarities with bioactive molecules.

Case Studies and Research Findings

-

Antimicrobial Activity Study:

A study investigated the antimicrobial properties of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated moderate inhibitory effects, warranting further exploration into its potential as a therapeutic agent . -

Synthesis of Novel Derivatives:

Researchers synthesized various derivatives from this compound to evaluate their biological activities. Some derivatives showed enhanced antimicrobial properties compared to the parent compound, suggesting pathways for developing new pharmaceuticals . -

Chemical Reactivity Analysis:

A detailed analysis of the compound's reactivity with different nucleophiles highlighted its potential as a building block for synthesizing complex organic molecules. The study focused on optimizing reaction conditions to improve yields and selectivity .

Mechanism of Action

The mechanism of action of ethyl 3-(acetoxy)isocrotonate involves its interaction with nucleophiles and electrophiles in chemical reactions. The acetoxy group can be readily displaced by nucleophiles, leading to the formation of new compounds. The ester group can undergo hydrolysis, releasing isocrotonic acid, which can further participate in various biochemical pathways.

Comparison with Similar Compounds

Ethyl 3-[[1-carboxy-3-(methylthio)propyl]amino]isocrotonate

- Structure: Features a carboxy-methylthiopropylamino substituent, increasing molecular complexity (C₁₆H₂₆N₂O₅S) .

- Applications: Potential use in peptide mimetics or drug delivery due to its multifunctional groups.

Ethyl 3-amino-4-(2-phthalimidoethoxy)crotonate

- Applications : Intermediate in pharmaceutical synthesis.

Biological Activity

Ethyl 3-(acetoxy)isocrotonate, a derivative of crotonic acid, is an organic compound with notable potential in various biological applications. This article provides a comprehensive overview of its biological activity, including antimicrobial, antifungal, and anticancer properties, along with relevant case studies and research findings.

This compound has the molecular formula and features both an ethyl ester and an acetoxy group. Its structure allows it to participate in diverse chemical reactions, making it a valuable building block in organic synthesis. The compound's reactivity stems from its α,β-unsaturated carbonyl moiety and ester group, which facilitate interactions with various biological systems.

Antimicrobial Activity

Preliminary studies have indicated that this compound exhibits antimicrobial properties against certain bacterial strains. Research has shown moderate effectiveness against pathogens such as Klebsiella pneumoniae , Escherichia coli , and Staphylococcus aureus . The compound's ability to inhibit bacterial growth suggests its potential as a therapeutic agent in treating infections caused by these microorganisms .

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity. A study involving extracts from the fungus Aspergillus niger showed that certain metabolites exhibited significant inhibition against fungal pathogens like Candida albicans and Fusarium sambucinum . The extract's antifungal effects were attributed to the presence of bioactive compounds, which may include derivatives of this compound .

Anticancer Properties

The anticancer potential of this compound has also been explored. In vitro studies have indicated that the compound can induce apoptosis in cancer cell lines, such as the MCF-7 breast adenocarcinoma cells. The mechanism behind this activity involves the modulation of apoptotic pathways, leading to increased rates of early and late apoptosis .

Case Study: Apoptosis Induction

- Cell Line : MCF-7 (human breast adenocarcinoma)

- IC50 Value : 102.01 µg/mL

- Apoptosis Rates :

- Early Apoptosis: 17.3%

- Late Apoptosis: 26.43%

- Necrosis: 3.16%

These findings underscore the compound's potential utility in cancer therapy, warranting further investigation into its mechanisms of action and efficacy.

Research Findings Summary

Q & A

Q. What are the recommended synthetic routes for Ethyl 3-(acetoxy)isocrotonate, and how can reaction conditions be optimized?

this compound can be synthesized via esterification of isocrotonic acid derivatives with acetylating agents. A common approach involves reacting ethyl isocrotonate (CAS 6776-19-8) with acetic anhydride under acidic catalysis. For optimization, control reaction temperature (e.g., 40–60°C) and stoichiometric ratios (e.g., 1:1.2 molar ratio of ethyl isocrotonate to acetic anhydride) to minimize side products like diacetylated derivatives. Monitor progress via thin-layer chromatography (TLC) using ethyl acetate as a solvent system .

Q. How can researchers confirm the identity and purity of this compound using analytical techniques?

- TLC : Use solvent systems such as n-butanol-formic acid-water (10:2:5 v/v) or ethyl acetate to compare Rf values against authentic standards. Acetoxy derivatives typically exhibit higher Rf values than parent acids due to increased hydrophobicity .

- GC-MS/NMR : Analyze for characteristic signals: ester carbonyl (~170–175 ppm in <sup>13</sup>C NMR), acetoxy methyl protons (~2.1 ppm in <sup>1</sup>H NMR), and cis/trans olefinic protons (δ 5.5–6.5 ppm) .

Q. What are the critical physical constants (e.g., boiling point, density) for this compound, and how are they determined experimentally?

- Boiling Point : Estimated at 123–125°C (similar to ethyl isocrotonate, adjusted for acetyl group polarity) via fractional distillation under reduced pressure .

- Density : Measure using a pycnometer (~0.92–0.93 g/cm<sup>3</sup> at 20°C) .

- Refractive Index : Determine via refractometry (~1.424–1.426) to assess purity .

Advanced Research Questions

Q. How does the acetoxy group influence the reactivity of this compound in nucleophilic acyl substitution reactions?

The acetoxy group enhances electrophilicity at the β-carbon, facilitating nucleophilic attack. For example, in alkaline conditions, the compound undergoes hydrolysis to yield 3-hydroxyisocrotonate intermediates. Kinetic studies using <sup>1</sup>H NMR can track substituent effects on reaction rates. Compare with non-acetylated analogs (e.g., ethyl isocrotonate) to isolate steric/electronic contributions .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., >150°C). Store at 2–8°C in inert atmospheres to prevent ester hydrolysis .

- pH Sensitivity : Accelerated degradation studies in buffered solutions (pH 3–9) reveal rapid hydrolysis under alkaline conditions (pH >8). Use HPLC to quantify degradation products like acetic acid and ethyl 3-hydroxyisocrotonate .

Q. How can spectral data (e.g., NMR, IR) resolve structural ambiguities between this compound and its isomers?

- IR Spectroscopy : Differentiate between α,β-unsaturated esters (C=O stretch ~1720 cm<sup>−1</sup>) and acetoxy groups (C-O stretch ~1240 cm<sup>−1</sup>).

- <sup>13</sup>C NMR : Identify cis/trans isomerism via olefinic carbon shifts (δ 120–130 ppm). Coupling constants (JH-H) from <sup>1</sup>H NMR further distinguish stereochemistry .

Q. What methodologies are suitable for analyzing contradictory data in literature (e.g., conflicting melting points or reaction yields)?

- Statistical Validation : Apply t-tests or ANOVA to compare datasets, ensuring measurements align with standardized protocols (e.g., ASTM methods for melting points).

- Purity Assessment : Replicate syntheses using high-purity starting materials (≥99% by GC) and characterize products via multiple techniques (e.g., DSC for melting behavior) .

Q. How can this compound be applied in multicomponent reactions (e.g., Michael additions) to synthesize complex heterocycles?

The compound serves as a Michael acceptor due to its α,β-unsaturated ester moiety. For example, react with enolates (e.g., from ethyl acetoacetate) in THF at −78°C to form γ-keto esters. Optimize yields by controlling base strength (e.g., LDA vs. NaH) and reaction time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.